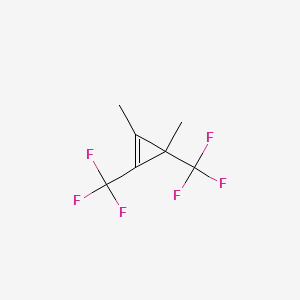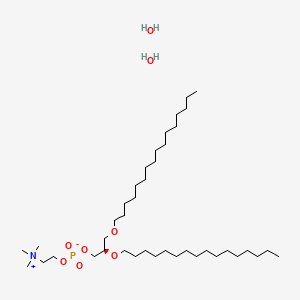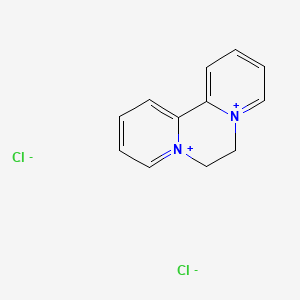
Diquat dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diquat dichloride is an organic dicationic compound widely used as a non-selective contact herbicide. It is known for its ability to cause desiccation and defoliation in plants. The compound is highly soluble in water and is often used in agricultural settings to control broad-leaved weeds and grasses. This compound is recognized for its rapid action and effectiveness in various environmental conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diquat dichloride is synthesized through the oxidative coupling of pyridine to form 2,2’-bipyridine over a heated Raney nickel catalyst. The ethylene bridge is then formed by reacting 2,2’-bipyridine with 1,2-dibromoethane .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes the use of high-pressure reactors and precise temperature control to facilitate the oxidative coupling and subsequent ethylene bridge formation .
Analyse Chemischer Reaktionen
Types of Reactions: Diquat dichloride primarily undergoes redox reactions. It is known to generate reactive oxygen species (ROS) and reactive nitrogen species (RNS) through reduction-oxidation processes .
Common Reagents and Conditions: The compound reacts with reducing agents that convert it to radical cations, which are responsible for its herbicidal activity. Common reagents include various reducing agents and catalysts that facilitate the redox reactions .
Major Products Formed: The primary products formed from the reactions of this compound are radical cations, which play a crucial role in its mechanism of action as a herbicide .
Wissenschaftliche Forschungsanwendungen
Diquat dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of redox reactions and radical chemistry.
Biology: Employed in research on oxidative stress and its effects on cellular structures.
Medicine: Investigated for its potential role in inducing oxidative stress in cancer cells, leading to apoptosis.
Industry: Utilized in agricultural settings for weed control and crop desiccation
Wirkmechanismus
The mechanism of action of diquat dichloride involves the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through redox reactions. These reactive species cause oxidative stress, leading to cellular damage and death in plants. The compound targets cellular membranes and disrupts the photosynthesis process, resulting in rapid desiccation and death of the target plant .
Vergleich Mit ähnlichen Verbindungen
Paraquat: Another bipyridyl herbicide with a similar mechanism of action but higher toxicity to humans.
Cyperquat, Diethamquat, Difenzoquat, Morfamquat: Other bipyridyl herbicides with varying degrees of usage and effectiveness
Uniqueness: Diquat dichloride is unique in its rapid action and effectiveness in a wide range of environmental conditions. Unlike paraquat, it is less toxic to humans, making it a preferred choice in certain agricultural applications .
Eigenschaften
CAS-Nummer |
4032-26-2 |
|---|---|
Molekularformel |
C12H12Cl2N2 |
Molekulargewicht |
255.14 g/mol |
IUPAC-Name |
7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dichloride |
InChI |
InChI=1S/C12H12N2.2ClH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
SKYNPRKUXHXZFJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


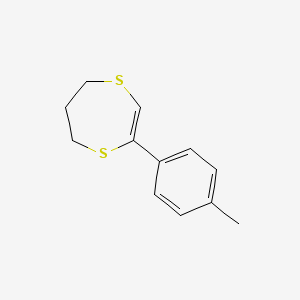
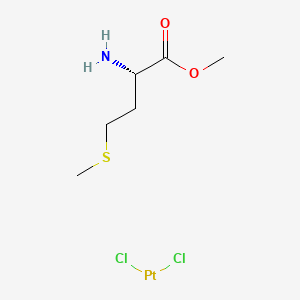
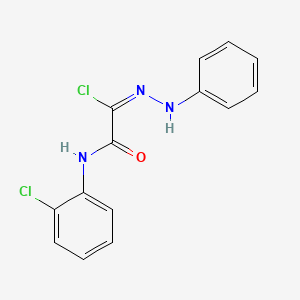
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
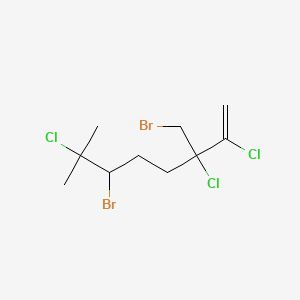
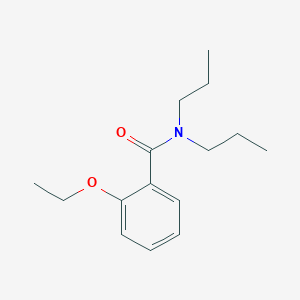
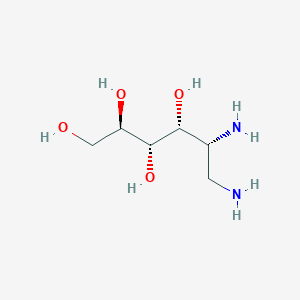
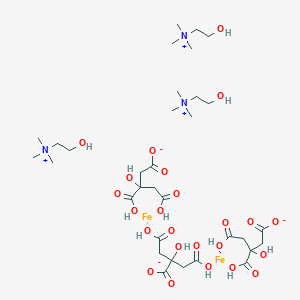
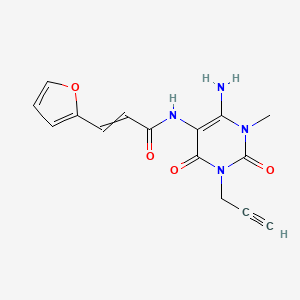
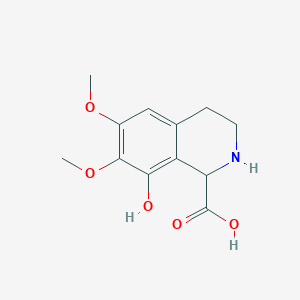
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)

